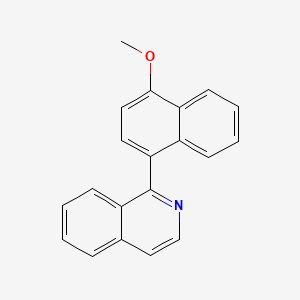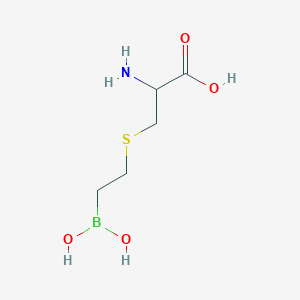![molecular formula C14H30N2 B12519244 Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
Ethanamine;tricyclo[5.2.1.02,6]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine;tricyclo[5.2.1.02,6]decane is an organic compound with a unique tricyclic structure. It is known for its stability and is often used as a precursor in the synthesis of more complex molecules. The compound’s structure consists of a tricyclo[5.2.1.02,6]decane framework, which is a cage-like configuration, and an ethanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;tricyclo[5.2.1.02,6]decane can be achieved through various methods. One common approach involves the hydrogenation of cyclopentadiene dimer to form endo- and exo-tricyclo[5.2.1.02,6]decanes. These intermediates can then be converted to the desired compound using ionic liquids and catalysts such as [Et3NH]+[Al2Cl7]− and CuSO4 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation and advanced catalytic systems to ensure high yields and purity. The process typically includes multiple purification steps to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Ethanamine;tricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of substituted ethanamine derivatives
科学的研究の応用
Ethanamine;tricyclo[5.2.1.02,6]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of ethanamine;tricyclo[5.2.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Tricyclodecane: Another tricyclic compound with a similar cage-like structure, used primarily in jet fuel due to its high energy density.
Isotwistane: Known for its presence in natural products and its challenging synthesis.
Uniqueness
Ethanamine;tricyclo[5.2.1.02,6]decane stands out due to its combination of a tricyclic framework and an ethanamine group, which provides unique reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.
特性
分子式 |
C14H30N2 |
|---|---|
分子量 |
226.40 g/mol |
IUPAC名 |
ethanamine;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16.2C2H7N/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2-3/h7-10H,1-6H2;2*2-3H2,1H3 |
InChIキー |
MPYOXCAHVAWKKU-UHFFFAOYSA-N |
正規SMILES |
CCN.CCN.C1CC2C3CCC(C3)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



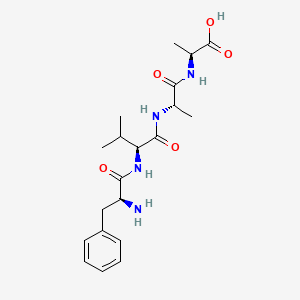
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
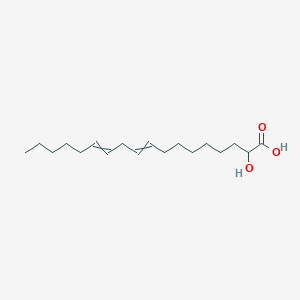
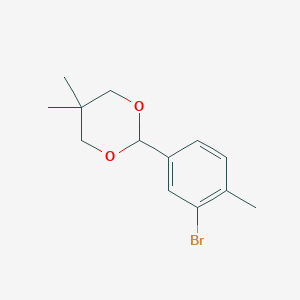
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
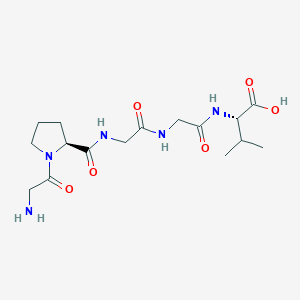
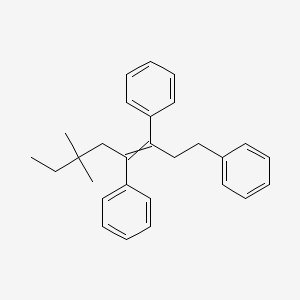
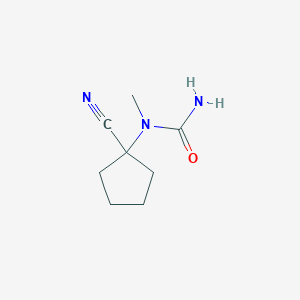

![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
